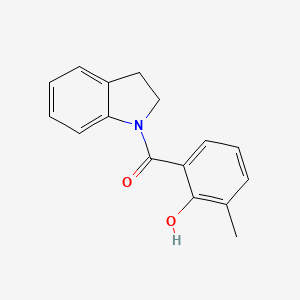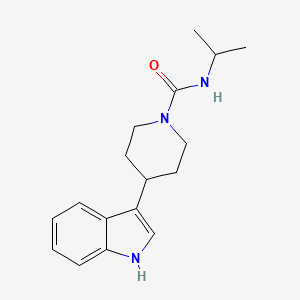
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide, also known as DBZP, is a chemical compound that has recently gained attention in scientific research for its potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has also been shown to interact with the GABA-A receptor, which plays a role in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has also been shown to reduce pain by inhibiting the activity of certain pain receptors in the brain. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has been shown to have anxiolytic effects, reducing anxiety and stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide in lab experiments is its relatively low toxicity. It has been shown to have a high LD50, indicating that it is relatively safe for use in animal studies. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in treating chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide and its potential interactions with other drugs and neurotransmitters.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 3,4-methylenedioxyphenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide as a white solid with a melting point of 131-133°C.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has been studied for its potential therapeutic benefits in various areas of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(16)15-10-5-6-11-12(9-10)18-8-4-7-17-11/h5-6,9H,4,7-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHGAMIFNIVOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)


![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)


